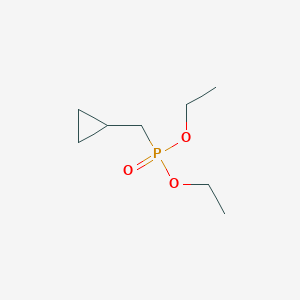
1-(2-Chloroethyl)-3-methylbenzene
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-methylbenzene, also known as 1-chloro-2-methylbenzene, is a colorless, volatile, flammable liquid with a sweet odor. It is used in the synthesis of various organic compounds, as an intermediate in the production of synthetic fragrances, and as a solvent. It is also used as a fuel additive, a preservative, and a pesticide. This compound has been studied extensively for its biochemical and physiological effects, and has been found to have a wide range of applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antileukemic Activity
A study by Siwy et al. (2006) explored the synthesis of a new series of 1,3-(oxytetraethylenoxy)cyclotriphosphazene derivatives, which include units bearing 2-chloroethylamine. These compounds were tested for their in vitro cytotoxic activity against a panel of cancer cell lines, showing antiproliferative activity within the international criterion for synthetic agents. This research highlights the potential of 1-(2-Chloroethyl)-3-methylbenzene derivatives in antileukemic applications and cancer therapy. Siwy et al., 2006.
Radical and Anionic Polymerization Mechanisms
Hontis et al. (1999) conducted experiments to clarify the polymerization mechanisms of chloromethyl-4-(n-butylsulfinyl)methylbenzene, a compound related to 1-(2-Chloroethyl)-3-methylbenzene. The study concluded that both radical and anionic mechanisms occur, leading to the formation of high and low molecular weight polymer fractions. This work provides insights into the synthesis processes of polymeric materials, which could have various industrial applications. Hontis et al., 1999.
Electrochemical Reduction and Synthesis
Du and Peters (2010) investigated the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes. Their work demonstrates the synthesis of 1-nitro-2-vinylbenzene and 1H-indole as principal products, offering a novel electrosynthetic route for these compounds. This research has implications for the development of new synthetic methodologies in organic chemistry. Du & Peters, 2010.
Wirkmechanismus
Target of Action
1-(2-Chloroethyl)-3-methylbenzene, also known as Mechlorethamine, is an antineoplastic agent used to treat various types of cancers such as Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia . It primarily targets DNA, causing severe gastrointestinal and bone marrow damage .
Mode of Action
Mechlorethamine works by three different mechanisms :
Biochemical Pathways
Mechlorethamine affects the polyamine metabolic pathway . Polyamines are important molecules governing cell proliferation, survival, and apoptosis. Consistent with their elevated levels in cancer, they have been shown to mediate tumor promotion and progression .
Pharmacokinetics
The plasma pharmacokinetics of 1-(2-Chloroethyl)-3-methylbenzene were determined in ambulatory rats and in patients receiving chemotherapy in Phase 1 and II studies . The drug exhibited linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species .
Result of Action
The result of the action of 1-(2-Chloroethyl)-3-methylbenzene is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the elimination of the cancer.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMKQUZCDYESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617740 | |
| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39199-36-5 | |
| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)
![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)






